



In Vitro Characterization of LDN-212854: A Technical Guide

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Compound of Interest		
Compound Name:	LDN-212854	
Cat. No.:	B608506	Get Quote

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This document provides a comprehensive technical overview of the in vitro characterization of LDN-212854, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as ALK2. LDN-212854 was developed as a more selective analog of earlier BMP inhibitors like dorsomorphin and LDN-193189.[1][2][3] Its development represents a significant advancement in creating tools to dissect the roles of individual BMP receptors and offers a promising therapeutic candidate for conditions driven by excessive ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2]

Mechanism of Action

LDN-212854 is an ATP-competitive inhibitor that targets the intracellular kinase domain of BMP type I receptors.[2][4] Crystal structure analysis of ALK2 in complex with **LDN-212854** reveals that the inhibitor binds to the kinase hinge region, a typical interaction for type I kinase inhibitors.[2][4] A single hydrogen bond is formed between the N-1 nitrogen of the compound's pyrazolo[1,5-a]pyrimidine core and the backbone nitrogen of His286 in ALK2.[2][4]

The enhanced selectivity of **LDN-212854** for ALK2 over other BMP receptors (like ALK3) and particularly over TGF-β receptors (like ALK5) is attributed to its 5-quinoline moiety.[2] This group facilitates a unique pattern of water-mediated hydrogen bonds with Lys235 and Glu248 within the ATP-binding pocket, an interaction less favorable in other kinases.[2][3][4] By

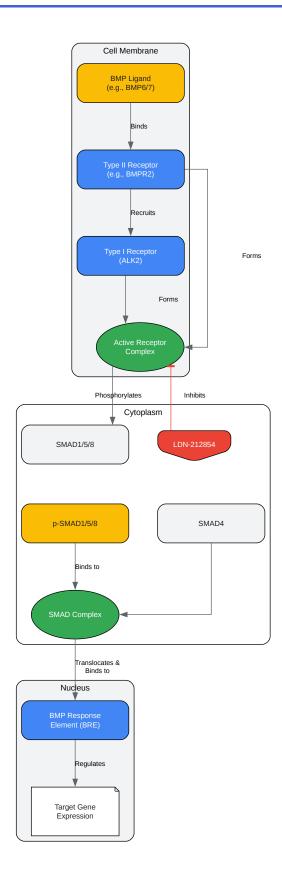




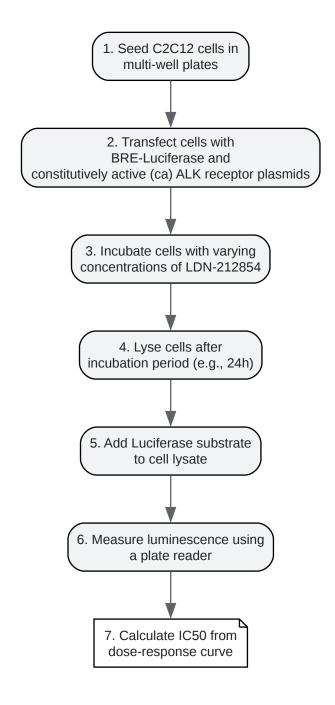


occupying the ATP-binding site, **LDN-212854** prevents the transfer of phosphate from ATP to downstream signaling molecules, thereby inhibiting the canonical BMP signaling cascade.









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